molecular formula C20H18BrN3O4S2 B2465330 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide CAS No. 893789-32-7

2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide

Cat. No. B2465330
CAS RN: 893789-32-7
M. Wt: 508.41
InChI Key: DEUSVPYTQSGOBO-UHFFFAOYSA-N
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Description

2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H18BrN3O4S2 and its molecular weight is 508.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticonvulsant Properties

  • Compounds with 4-bromophenyl substituents, including structures similar to the queried compound, have shown potential as anticonvulsants. A study focused on the synthesis of such compounds and evaluated their effectiveness in rat models for anticonvulsant activity. Specifically, 4-bromophenyl acetamide derivatives demonstrated notable effectiveness in extending the latency period and reducing the duration and severity of seizures in pentylenetetrazole-induced seizures in rats (Severina et al., 2020).

Antibacterial Applications

  • Certain acetamide derivatives, including those similar to the queried compound, have been synthesized and tested for antibacterial properties. A study showed that compounds with a 4-bromophenyl group effectively inhibited the growth of various bacterial strains such as Salmonella typhi and Escherichia coli. These findings suggest potential applications in developing new antibacterial agents (Iqbal et al., 2017).

Antimicrobial and Antifungal Agents

  • Derivatives of acetamides, including those with bromophenyl groups, have been evaluated for their antimicrobial and antifungal potentials. Some synthesized compounds have shown suitable antibacterial and antifungal activity, indicating their potential use in treating infectious diseases (Abbasi et al., 2020).

Cancer Research

  • In cancer research, certain derivatives of the queried compound have been explored for their anticancer properties. For instance, a study synthesized a series of compounds with the 4-arylsulfonyl-1,3-oxazoles framework, which showed high activity against specific cancer cell lines, indicating potential applications in cancer treatment (Zyabrev et al., 2022).

Enzyme Inhibition

  • Research on enzyme inhibition has also been conducted using similar compounds. For example, a study explored dihydropyrimidine-hydroxamic acid hybrids as inhibitors of Helicobacter pylori urease. These findings suggest potential therapeutic applications in treating infections caused by Helicobacter pylori (Mamidala et al., 2021).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-amino-N-(3,4-dimethylphenyl)acetamide with 4-bromobenzenesulfonyl chloride to form the intermediate 2-((4-bromophenyl)sulfonyl)-N-(3,4-dimethylphenyl)acetamide. This intermediate is then reacted with thiourea and ethyl orthoformate to form the key intermediate 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide.", "Starting Materials": [ "2-amino-N-(3,4-dimethylphenyl)acetamide", "4-bromobenzenesulfonyl chloride", "thiourea", "ethyl orthoformate" ], "Reaction": [ "Step 1: 2-amino-N-(3,4-dimethylphenyl)acetamide is reacted with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the intermediate 2-((4-bromophenyl)sulfonyl)-N-(3,4-dimethylphenyl)acetamide.", "Step 2: The intermediate from step 1 is then reacted with thiourea and ethyl orthoformate in the presence of a base such as potassium carbonate to form the final product 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide.", "Step 3: The final product is purified by recrystallization or column chromatography." ] }

CAS RN

893789-32-7

Molecular Formula

C20H18BrN3O4S2

Molecular Weight

508.41

IUPAC Name

2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C20H18BrN3O4S2/c1-12-3-6-15(9-13(12)2)23-18(25)11-29-20-22-10-17(19(26)24-20)30(27,28)16-7-4-14(21)5-8-16/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26)

InChI Key

DEUSVPYTQSGOBO-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br)C

solubility

not available

Origin of Product

United States

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